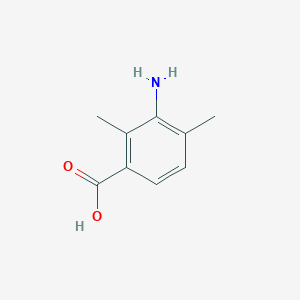

3-Amino-2,4-dimethylbenzoic acid

Vue d'ensemble

Description

3-Amino-2,4-dimethylbenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .

Synthesis Analysis

The synthesis of 2,4-dimethyl-3-aminobenzoic acid involves using 2,4-dimethylbenzoic acid as a raw material, carrying out double nitration with concentrated nitric acid, selectively reducing the 5-position nitro with a NaSH system, deaminating with a sodium nitrite system, and reducing the 3-position nitro with iron powder .Molecular Structure Analysis

The molecular structure of this compound is centered on 9 coordination Ln (III) ions and forms a single hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-dimethyl-3-aminobenzoic acid include double nitration, selective reduction, deamination, and reduction .Physical and Chemical Properties Analysis

This compound is a white to yellow solid. It has a melting point of 180°C (dec.) and a density of 1±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid : A related compound, 2-amino-4,5-dimethylbenzoic acid, was synthesized from 3,4-dimethyl aniline through various chemical reactions, achieving an overall yield of 34.3%. The structure of this compound was characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Applications in Coordination Chemistry

- Synthesis and Luminescence of Europium Complexes : Europium complexes with 2,4-dimethylbenzoic acid displayed distinct luminescence properties. These compounds demonstrated characteristic emissions and transitions of Eu(III), indicative of potential applications in luminescent materials (Xia Li et al., 2007).

Bioorganic and Medicinal Chemistry

- Antineoplastic Agent Synthesis : Compounds like 2-amino-3,4-dimethylbenzoic acid have been synthesized as key intermediates for preparing vascular disrupting agents like vadimezan (W. Shaojie, 2011).

- In Vitro Anticancer Evaluation : Derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one were synthesized and evaluated for in vitro cytotoxic activity against human cervical cancer cell lines. Molecular docking was employed to understand the small molecule-receptor protein interaction (D. Premnath et al., 2017).

Environmental and Material Science

- Modification of Polymeric Compounds : Amine compounds including derivatives of dimethylbenzoic acid were used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibited increased thermal stability and potential antibacterial and antifungal properties, suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Analytical Chemistry Applications

- Spectrophotometric Determination : A study focused on developing a spectrophotometric method for determining amino heterocyclic donors, including derivatives of dimethylbenzoic acid. This involved investigating charge transfer interactions with chloranilic acid, highlighting the use of these compounds in analytical chemistry (Amirah S. Al-Attas et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-2,4-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXASAUXTASIZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

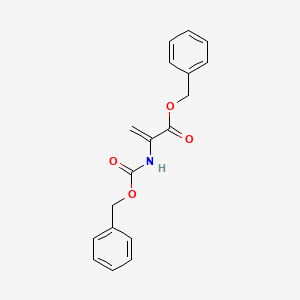

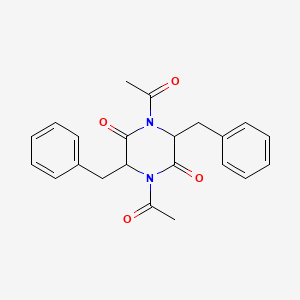

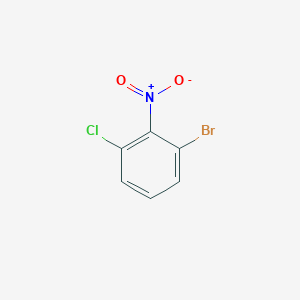

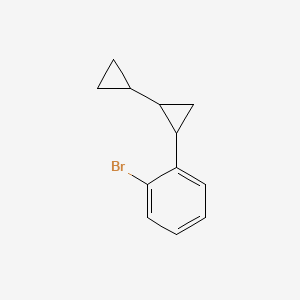

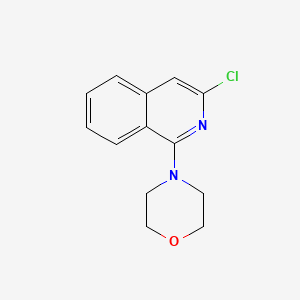

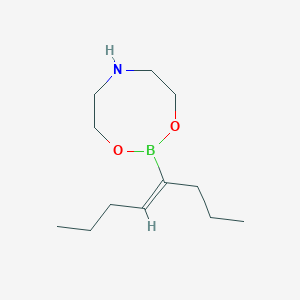

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

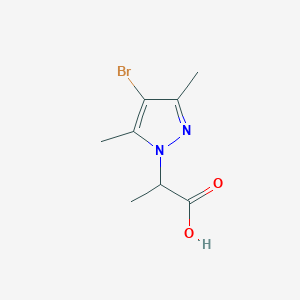

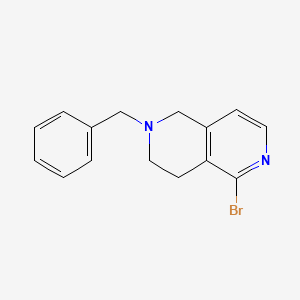

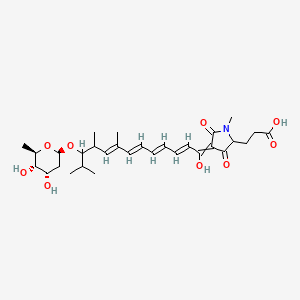

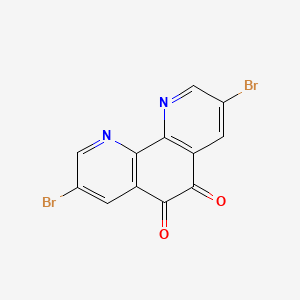

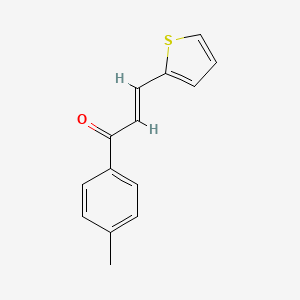

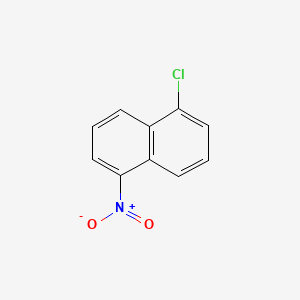

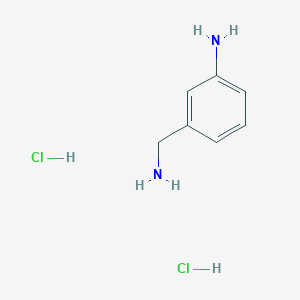

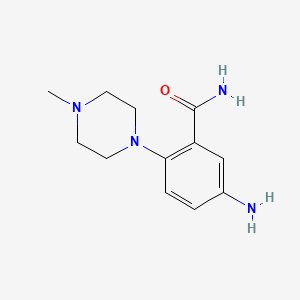

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.